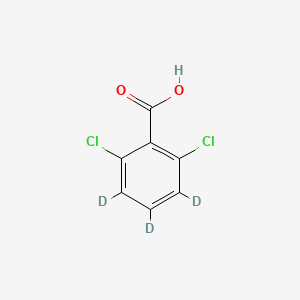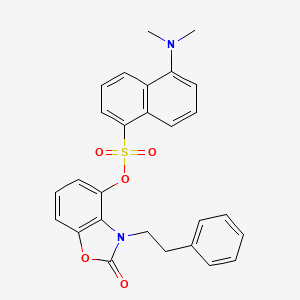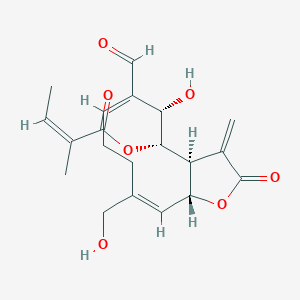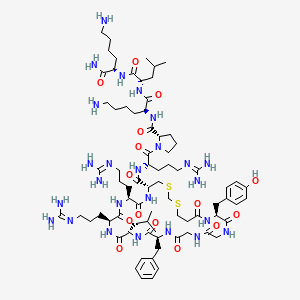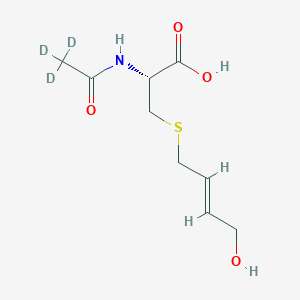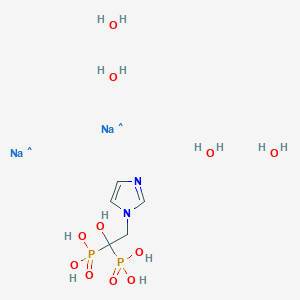
Zoledronic acid (disodium tetrahydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zoledronic acid (disodium tetrahydrate) is a third-generation bisphosphonate compound used primarily in the treatment and prevention of various bone diseases. It is highly effective in treating osteoporosis, hypercalcemia of malignancy, multiple myeloma, bone metastases from solid tumors, and Paget’s disease of bone . Zoledronic acid was first described in the literature in 1994 and was granted FDA approval on August 20, 2001 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zoledronic acid typically involves the bis-phosphonation of 2-(1H-imidazol-1-yl)acetic acid. The classical process uses phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃) as reagents . The steps include:
Synthesis of IAA Methyl Ester: This involves the esterification of imidazole-1-acetic acid.
Ester Hydrolysis: The methyl ester is hydrolyzed to produce imidazole-1-acetic acid.
Phosphonation: Imidazole-1-acetic acid is reacted with phosphorous acid and phosphorus trichloride to form the bis-phosphonate intermediate.
Hydrolysis: The intermediate is hydrolyzed to yield zoledronic acid.
Industrial Production Methods
In industrial settings, the preparation method for zoledronic acid involves using ionic liquids as reaction media to enhance yield and purity. The process includes condensing imidazole-1-acetic acid hydrochloride with phosphoric acid and phosphorus trichloride, followed by hydrolysis to obtain zoledronic acid monohydrate. This is then reacted with sodium hydroxide for salification to produce zoledronic acid (disodium tetrahydrate) .
化学反応の分析
Types of Reactions
Zoledronic acid undergoes various chemical reactions, including:
Substitution Reactions: Involving the imidazole ring.
Hydrolysis: To form different hydrated forms of the compound.
Complexation: With metal ions due to its bisphosphonate structure.
Common Reagents and Conditions
Phosphorous Acid (H₃PO₃): and : Used in the phosphonation step.
Hydrochloric Acid (HCl): Used in the hydrolysis step.
Ionic Liquids: Used as reaction media in industrial processes
Major Products Formed
Zoledronic Acid Monohydrate: An intermediate in the industrial production process.
Zoledronic Acid (Disodium Tetrahydrate): The final product used in medical applications.
科学的研究の応用
Zoledronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other bisphosphonates.
Biology: Studied for its effects on cellular processes such as apoptosis and cell proliferation.
Medicine: Extensively used in the treatment of bone diseases and cancer-related conditions. .
Industry: Used in the development of bone substitutes and other biomaterials.
作用機序
Zoledronic acid exerts its effects by inhibiting bone resorption. It binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside osteoclasts, zoledronic acid inhibits farnesyl diphosphate synthase, an enzyme in the mevalonate pathway. This inhibition prevents the prenylation of small GTP-binding proteins, leading to osteoclast apoptosis and reduced bone resorption .
類似化合物との比較
Zoledronic acid is part of the nitrogen-containing bisphosphonates, which include:
- Ibandronic Acid
- Minodronic Acid
- Risedronic Acid
Uniqueness
Zoledronic acid is distinguished by its high potency and long duration of action. It has a higher affinity for bone mineral and a longer half-life compared to other bisphosphonates, making it highly effective in reducing fracture risk and bone turnover .
List of Similar Compounds
- Ibandronic Acid
- Minodronic Acid
- Risedronic Acid
- Pamidronate
- Alendronate
Zoledronic acid’s unique properties make it a valuable compound in the treatment of various bone-related conditions and a subject of extensive scientific research.
特性
分子式 |
C5H18N2Na2O11P2 |
|---|---|
分子量 |
390.13 g/mol |
InChI |
InChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2 |
InChIキー |
VZUXMKUISMKNFY-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O.O.O.O.[Na].[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


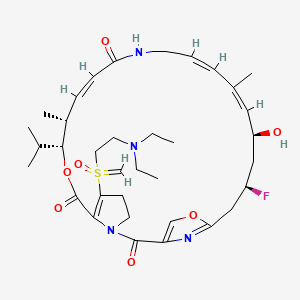
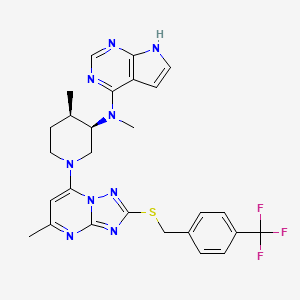
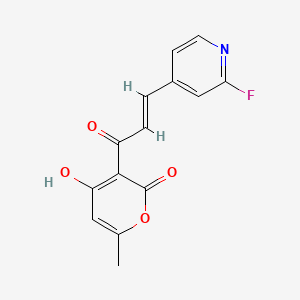
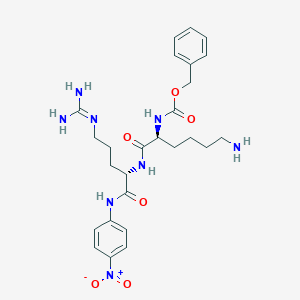
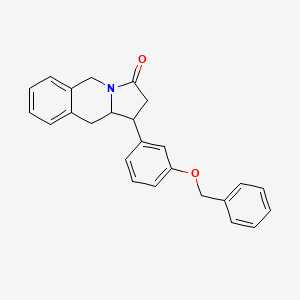
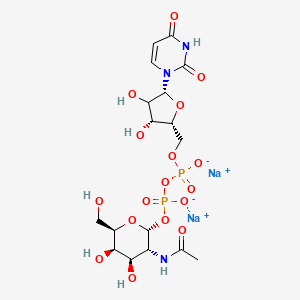
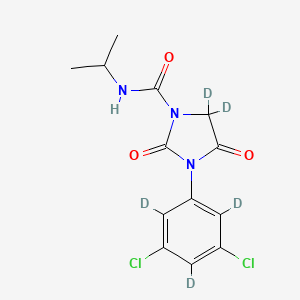
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)
